Phenyl butyl(1,1-dioxidotetrahydrothiophen-3-yl)carbamate
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Overview
Description
Phenyl butyl(1,1-dioxidotetrahydrothiophen-3-yl)carbamate is a chemical compound with the molecular formula C15H21NO4S and a molecular weight of 311.3965 g/mol This compound is known for its unique structure, which includes a phenyl group, a butyl chain, and a dioxidotetrahydrothiophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl butyl(1,1-dioxidotetrahydrothiophen-3-yl)carbamate can be achieved through several methods. One common approach involves the reaction of phenyl isocyanate with butyl(1,1-dioxidotetrahydrothiophen-3-yl)amine under controlled conditions. The reaction typically requires a solvent such as toluene and a catalyst like indium triflate to facilitate the formation of the carbamate linkage .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenyl butyl(1,1-dioxidotetrahydrothiophen-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The phenyl and butyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and aryl halides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted carbamates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Phenyl butyl(1,1-dioxidotetrahydrothiophen-3-yl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of phenyl butyl(1,1-dioxidotetrahydrothiophen-3-yl)carbamate involves its interaction with molecular targets such as GIRK channels. These channels are key effectors in GPCR signaling pathways that modulate cellular excitability . The compound acts as a GIRK channel activator, enhancing the flow of potassium ions and thereby influencing various physiological processes .
Comparison with Similar Compounds
Phenyl butyl(1,1-dioxidotetrahydrothiophen-3-yl)carbamate can be compared with other similar compounds, such as:
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds also act as GIRK channel activators but differ in their structural features and potency.
tert-Butyl carbamate: While structurally simpler, tert-butyl carbamate shares some functional similarities in terms of its carbamate linkage.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H21NO4S |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
phenyl N-butyl-N-(1,1-dioxothiolan-3-yl)carbamate |
InChI |
InChI=1S/C15H21NO4S/c1-2-3-10-16(13-9-11-21(18,19)12-13)15(17)20-14-7-5-4-6-8-14/h4-8,13H,2-3,9-12H2,1H3 |
InChI Key |
XEEPBFJOIPJPAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1CCS(=O)(=O)C1)C(=O)OC2=CC=CC=C2 |
solubility |
>46.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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